molecular formula C7H10O5 B1194521 Diethyl ketomalonate CAS No. 609-09-6

Diethyl ketomalonate

Cat. No.: B1194521
CAS No.: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Description

Diethyl ketomalonate, also known as diethyl oxomalonate or ketomalonic acid diethyl ester, is an organic compound with the molecular formula C₇H₁₀O₅. It is the diethyl ester of mesoxalic acid, a simple oxodicarboxylic acid. This compound is a clear, colorless to yellow liquid with a density of 1.142 g/cm³ and a boiling point of 208-210°C .

Mechanism of Action

Target of Action

Diethyl ketomalonate, also known as Diethyl mesoxalate or Diethyl 2-oxomalonate, is primarily used as a reagent in Wittig and Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets (acrylic acid esters, acrylonitrile, and methyl vinyl ketone) under the catalytic influence of 1,4-diazabicyclo (2.2.2)octane (DABCO) to provide the corresponding multifunctional molecules . This interaction results in the formation of new chemical structures, expanding the range of potential applications for the resulting compounds.

Biochemical Pathways

These reactions are involved in the synthesis of various organic compounds, including triazoles and 2-azadienes .

Result of Action

The primary result of this compound’s action is the synthesis of triazoles and 2-azadienes . These are multifunctional molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, pH, and solvent conditions. It’s also worth noting that safety precautions should be taken when handling this compound due to its combustible nature .

Biochemical Analysis

Biochemical Properties

Diethyl mesoxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions catalyzed by benzoyl peroxide, leading to the formation of products such as ethyl cyclohexylglyoxylate and diethyl cyclohexylhydroxymalonate . These interactions highlight the compound’s reactivity with alkoxy radicals, which are crucial intermediates in many biochemical processes.

Cellular Effects

Diethyl mesoxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of β-cleavage and hydrogen atom-abstraction products, which are essential in cellular metabolism . The compound’s impact on cellular function is evident in its ability to form different products under varying conditions, indicating its role in modulating cellular activities.

Molecular Mechanism

At the molecular level, diethyl mesoxalate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s keto group allows it to act as an electrophile in addition reactions, facilitating the formation of various products

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl mesoxalate change over time due to its stability and degradation properties. Studies have shown that the compound can form different products when exposed to benzoyl peroxide and light, indicating its sensitivity to environmental conditions

Dosage Effects in Animal Models

The effects of diethyl mesoxalate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is known that varying the concentration of similar compounds can lead to different biochemical outcomes . High doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

Diethyl mesoxalate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its conversion into different products. The compound’s reactivity with alkoxy radicals and its role in forming β-cleavage products are crucial for understanding its metabolic functions . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical research.

Transport and Distribution

Within cells and tissues, diethyl mesoxalate is transported and distributed through interactions with transporters and binding proteins. Its high water solubility and ability to form various products under different conditions indicate its dynamic distribution within biological systems . These properties are essential for understanding the compound’s localization and accumulation in cellular compartments.

Subcellular Localization

Diethyl mesoxalate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s ability to act as an electrophile and participate in addition reactions suggests its localization in specific cellular compartments where these reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ketomalonate can be synthesized through various methods. One common method involves the ozonolysis of dialkyl benzalmalonates. For example, dimethyl benzalmalonate can be dissolved in dichloromethane and subjected to ozonolysis at 0°C. The reaction mixture is then treated with dimethyl sulfide and purified to obtain dimethyl mesoxalate, which can be further converted to diethyl mesoxalate .

Another method involves the oxidation of diethyl malonate using dinitrogen tetroxide (N₂O₄) or selenium dioxide (SeO₂). These reactions yield diethyl mesoxalate with varying efficiencies .

Industrial Production Methods

Industrial production of diethyl mesoxalate typically involves the esterification of mesoxalic acid with ethanol in the presence of a catalyst such as hydrogen chloride. This method allows for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl ketomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ketomalonate’s unique electrophilicity and reactivity make it a valuable reagent in organic synthesis. Its ability to form various derivatives through nucleophilic addition reactions sets it apart from similar compounds .

Properties

IUPAC Name

diethyl 2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKFIIYQGGHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060566
Record name Propanedioic acid, oxo-, diethyl ester
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Molecular Weight

174.15 g/mol
Source PubChem
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CAS No.

609-09-6
Record name 1,3-Diethyl 2-oxopropanedioate
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Record name Diethyl mesoxalate
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Record name Diethyl mesoxalate
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Record name Propanedioic acid, 2-oxo-, 1,3-diethyl ester
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Record name Diethyl mesoxalate
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Record name DIETHYL MESOXALATE
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Synthesis routes and methods I

Procedure details

A reaction was performed similarly to Example 1 using 0.25 g (0.0016 mole) diethyl malonate, 0.95 mL (0.0166 mole) acetic acid, 1.71 g (0.0047 mole) of 25% sodium chlorite aqueous solution, and GC analysis was performed to give 88.1% GC total area value of diethyl ketomalonate.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 496.8 g (1.37 mole) of 25% sodium chlorite aqueous solution, and then 26 mL (0.46 mole) acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 100 g (0.62 mole) of diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 490 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure. Toluene was added thereto to perform azeotropic dehydration and the toluene was distilled off under reduced pressure, to give 105 g of diethyl ketomalonate as an oily substance (97 yield rate).
Quantity
496.8 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

258 g of diethyl methylenemalonate, prepared by a Knoevenagel condensation of malonic ester and formaldehyde, are dissolved in 1 liter of methanol and reacted with ozone, and subsequently hydrogenated, analogously to the procedure indicated in Example 5. 5 g of 10% Pd-on-C in 200 ml of methanol are initially taken as the hydrogenation catalyst. The consumption of hydrogen is 28.9 standard liters (86% of theory). Working up as in Example 5 and rectification in vacuo gives 214 g of diethyl mesoxalate boiling at 110°-112° C./20, corresponding to a yield of 82% of theory.
Quantity
258 g
Type
reactant
Reaction Step One
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ketomalonate
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Diethyl ketomalonate
Reactant of Route 3
Diethyl ketomalonate
Reactant of Route 4
Reactant of Route 4
Diethyl ketomalonate
Reactant of Route 5
Reactant of Route 5
Diethyl ketomalonate
Reactant of Route 6
Diethyl ketomalonate
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of diethyl mesoxalate?

A1: Diethyl mesoxalate has the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. Its structure consists of a central carbonyl group (C=O) flanked by two ester groups (COOC2H5).

Q2: Is there spectroscopic data available for diethyl mesoxalate?

A2: While the provided abstracts don't delve into specific spectroscopic data, electron impact studies have been conducted on arylhydrazones derived from diethyl mesoxalate, confirming structural details. []

Q3: How does diethyl mesoxalate react with active methylene compounds?

A3: Diethyl mesoxalate readily reacts with active methylene compounds like Meldrum's acid, indan-1,3-dione, and diethyl malonate in the presence of neutral alumina, yielding tertiary carbinols. [] Interestingly, reactions with other active methylene compounds were either unsuccessful or led to unstable products. []

Q4: Can diethyl mesoxalate participate in Diels-Alder reactions?

A4: Yes, diethyl mesoxalate acts as a dienophile in Diels-Alder reactions. For instance, it reacts with unactivated 2-aza-1,3-dienes, forming hetero-Diels-Alder adducts. [] It also participates in cycloadditions with 1,3-dienyl ethers derived from sugars, affording dihydropyran derivatives. [] This reaction pathway has been investigated as a route to synthesize sugar analogs. [, ]

Q5: How does pressure affect the reaction of diethyl mesoxalate with furans?

A5: The reaction of diethyl mesoxalate with 2-alkylfurans can involve substitution at either the furan ring's 5-position or the alkyl group. Applying high pressure influences the regiochemical outcome, favoring one substitution pathway over the other. []

Q6: Can diethyl mesoxalate react with compounds other than dienes in cycloaddition reactions?

A6: Yes, diethyl mesoxalate exhibits versatile reactivity in cycloadditions. It reacts with zirconacyclopentadienes in the presence of BiCl3 to form α-pyrans. [] Furthermore, it participates in photochemical cycloadditions with 1,3-dihydroxypropan-2-one derivatives and various ethenes, yielding oxetane derivatives. []

Q7: What is the role of diethyl mesoxalate in Baylis-Hillman reactions?

A7: Diethyl mesoxalate serves as a highly reactive substrate in Baylis-Hillman reactions. In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), it readily reacts with acrylic acid esters, acrylonitrile, and methyl vinyl ketone, yielding multifunctional molecules. []

Q8: Can diethyl mesoxalate be used in the synthesis of heterocycles?

A8: Diethyl mesoxalate plays a crucial role in synthesizing diverse heterocycles. It is employed in preparing pyridine derivatives via aza-Wittig reactions with N-vinylic phosphazenes. [] It is also a key component in the synthesis of:

  • 8-Aryl tricyclic pyridinones: Synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine through a multi-step process involving Suzuki-Miyaura cross-coupling and a direct olefination with diethyl mesoxalate. []
  • 1,3-oxazolidines: Formed through a three-component [3 + 2] cycloaddition of tetrahydroisoquinolines, aldehydes, and diethyl mesoxalate. []
  • 2-amino-6,7-dihydrothieno-[3′,2′:5,6]pyrido[2,3-d]pyrimidin-4-one: Synthesized from S-(3-butynyl)thiosemicarbazide hydroiodide and diethyl mesoxalate, involving an intramolecular Diels-Alder reaction as a key step. []

Q9: Has diethyl mesoxalate been used to study reaction mechanisms?

A9: Yes, a charge-tagged 4-hydroxy-L-proline derivative incorporating a diethyl mesoxalate moiety was developed for mechanistic studies using electrospray mass spectrometry. [] This approach allowed for the detection and characterization of reaction intermediates in the asymmetric inverse aldol reaction between aldehydes and diethyl ketomalonate, supporting the proposed enamine catalysis mechanism. []

Q10: How stable is diethyl mesoxalate under different conditions?

A10: While specific stability data is limited in the abstracts, diethyl mesoxalate can undergo hydrolysis and decarboxylation under certain conditions. [] For instance, alkaline hydrolysis of diethyl α-alkynyl-α-methoxy(or acetylamino)malonates leads to conjugated allenyl esters through a cascade reaction involving decarboxylation. []

Q11: What are the limitations of diethyl mesoxalate in organic synthesis?

A11: Despite its versatility, diethyl mesoxalate exhibits limitations. Reactions with some active methylene compounds yield unstable products or fail altogether. [] Further research is needed to understand the factors governing these limitations and develop strategies to circumvent them.

Q12: Does diethyl mesoxalate have applications in materials science?

A12: Yes, diethyl mesoxalate has been used to prepare a soluble precursor of hexacene through cycloaddition. [] This precursor can be utilized to fabricate hexacene thin films via spin-coating, opening up possibilities for application in organic field-effect transistors. []

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